Fondaparinux-13C6 Sodium
Beschreibung
Eigenschaften
Molekularformel |
C31H43N3Na10O49S8 |
|---|---|
Molekulargewicht |
1728.1 g/mol |
IUPAC-Name |
decasodium;(2S,3S,5R,6R)-6-[(2R,3R,4R,5R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,5R)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13?,14?,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27?,28?,29?,30-,31-;;;;;;;;;;/m1........../s1 |
InChI-Schlüssel |
XEKSTYNIJLDDAZ-OHQYIAGXSA-D |
Isomerische SMILES |
COC1[C@@H](C([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H](C([C@@H]([C@H](O4)C(=O)[O-])OC5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Fondaparinux-13C6 Sodium chemical structure and molecular weight
An In-Depth Technical Guide to Fondaparinux-13C6 Sodium: Structure, Properties, and Application
Authored by: A Senior Application Scientist
Introduction
Fondaparinux Sodium is a synthetic pentasaccharide anticoagulant that represents a significant milestone in antithrombotic therapy.[1] Unlike traditional heparins, which are heterogeneous mixtures derived from animal sources, Fondaparinux is a chemically synthesized, highly specific inhibitor of activated Factor X (Xa).[2] Its structure is a precise copy of the antithrombin-binding sequence of heparin.[] This synthetic purity ensures a predictable pharmacokinetic and pharmacodynamic profile, a high bioavailability of 100% after subcutaneous administration, and a long half-life that allows for once-daily dosing.[2][4]
The mechanism of action involves high-affinity binding to antithrombin III (ATIII), which potentiates the neutralization of Factor Xa by approximately 300-fold.[5] By selectively inhibiting Factor Xa, Fondaparinux disrupts the blood coagulation cascade, preventing thrombin generation and subsequent clot formation.[1][5]
To support the rigorous demands of drug development, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are indispensable. Fondaparinux-13C6 Sodium is the ¹³C-labeled analogue of Fondaparinux Sodium. It serves as the gold-standard internal standard for the quantitative analysis of Fondaparinux in biological matrices, ensuring the accuracy and precision required for regulatory submission and clinical research. This guide provides a detailed technical overview of the chemical structure, molecular properties, and critical applications of Fondaparinux-13C6 Sodium for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Fondaparinux Sodium is a complex, highly sulfated synthetic pentasaccharide. Its full chemical name is methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-β-D-glucopyranuronosyl-(1→4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-2-O-sulfo-α-L-idopyranuronosyl-(1→4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranoside, decasodium salt.[6]
The structure consists of five specific monosaccharide units linked in a defined sequence.[6] The "-13C6" designation in Fondaparinux-13C6 Sodium indicates that six carbon atoms within the pentasaccharide backbone have been replaced with the stable, non-radioactive Carbon-13 isotope. This isotopic labeling renders the molecule chemically identical to the parent drug but mass-shifted, allowing it to be distinguished by mass spectrometry.
Data Summary: Physicochemical Properties
| Property | Fondaparinux Sodium | Fondaparinux-13C6 Sodium |
| Molecular Formula | C₃₁H₄₃N₃Na₁₀O₄₉S₈[7] | C₂₅¹³C₆H₄₃N₃Na₁₀O₄₉S₈[8] |
| Molecular Weight | 1728.08 g/mol [] | 1734.1 g/mol [8] |
| Exact Mass | 1726.7707769 Da[9] | ~1732.7909 Da |
| CAS Number | 114870-03-0[7] | Not available |
| Appearance | White to off-white powder[] | White to off-white powder |
| Water Solubility | 20 g/L[7] | Similar to Fondaparinux Sodium |
Visualization of the Core Pentasaccharide Structure
The following diagram illustrates the fundamental sequence of the five monosaccharide units that constitute the Fondaparinux backbone.
Caption: Core pentasaccharide sequence of Fondaparinux.
Synthesis and Quality Control of the Labeled Standard
The chemical synthesis of Fondaparinux is a complex, multi-step process that requires precise stereochemical control to assemble the five distinct monosaccharide units and introduce the numerous sulfate groups.[10][11]
The production of Fondaparinux-13C6 Sodium follows the same intricate synthetic pathway, with a critical modification: the introduction of ¹³C-labeled building blocks at specific, strategic points in the synthesis. This ensures the stable isotopes are incorporated into the final molecule's core structure.
Experimental Protocol: A Conceptual Synthesis Workflow
-
Preparation of Labeled Monosaccharide Precursors: Synthesize or procure ¹³C-labeled versions of the required monosaccharide building blocks (e.g., D-glucose, L-idose). The labeling must be positioned such that it is retained throughout the entire synthesis and results in the final desired mass shift.
-
Sequential Glycosylation: Assemble the pentasaccharide backbone by sequentially coupling the protected monosaccharide units. This is a challenging process requiring careful selection of activating agents and protecting groups to achieve the correct α and β glycosidic linkages.[11]
-
Deprotection: Remove the protecting groups from the hydroxyl and amino functionalities on the assembled pentasaccharide. This step must be performed under conditions that do not compromise the integrity of the glycosidic bonds.
-
Sulfation: Introduce the eight sulfate groups at specific positions using a suitable sulfating agent (e.g., sulfur trioxide pyridine complex). This step is critical for the molecule's anticoagulant activity.
-
Sodium Salt Formation and Purification: Convert the sulfated pentasaccharide to its decasodium salt. Purify the final product, Fondaparinux-13C6 Sodium, using techniques such as ion-exchange chromatography to remove impurities and ensure high chemical and isotopic purity.
-
Quality Control and Characterization:
-
Mass Spectrometry (MS): Confirm the correct molecular weight and verify the incorporation of the six ¹³C atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure, stereochemistry, and position of the isotopic labels.
-
High-Performance Liquid Chromatography (HPLC): Determine the chemical purity of the final compound.
-
Diagram of the Synthesis and QC Workflow
Caption: Conceptual workflow for the synthesis and quality control of Fondaparinux-13C6 Sodium.
Mechanism of Anticoagulant Action
Fondaparinux exerts its anticoagulant effect through a highly specific, antithrombin-mediated mechanism.[5] It does not act on clotting factors directly.
-
Binding to Antithrombin (ATIII): Fondaparinux selectively binds with high affinity to the ATIII molecule.[12] This binding is reversible and specific, with minimal binding to other plasma proteins.[13]
-
Conformational Change in ATIII: The binding induces a critical conformational change in the ATIII protein.[12]
-
Potentiation of Factor Xa Inhibition: This conformational change accelerates the natural ability of ATIII to inactivate Factor Xa, increasing its inhibitory activity by several hundredfold.[5]
-
Disruption of the Coagulation Cascade: Factor Xa is a pivotal enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). By neutralizing Factor Xa, Fondaparinux effectively halts the amplification of the clotting process, preventing the generation of thrombin and the formation of a fibrin clot.[1]
Unlike unfractionated heparin, the Fondaparinux-ATIII complex has no significant inhibitory activity against thrombin (Factor IIa).[14] This high selectivity for Factor Xa contributes to its predictable anticoagulant response and favorable safety profile.[15]
Diagram of Fondaparinux's Point of Inhibition
Caption: Mechanism of action showing Fondaparinux inhibiting the coagulation cascade.
Application in Quantitative Bioanalysis
The primary and most critical application of Fondaparinux-13C6 Sodium is as an internal standard (IS) in bioanalytical methods, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Trustworthiness of the Method: An ideal internal standard must behave identically to the analyte during sample extraction, processing, and chromatographic separation, but be distinguishable during detection. As a stable isotope-labeled analogue, Fondaparinux-13C6 Sodium fulfills this perfectly. It co-elutes with Fondaparinux but is detected at a different mass-to-charge ratio (m/z). This co-behavior accurately corrects for any analyte loss during sample preparation or fluctuations in instrument response, which is a self-validating system ensuring the reliability of each measurement.
Experimental Protocol: General LC-MS/MS Quantification Workflow
-
Sample Preparation: A known, fixed concentration of Fondaparinux-13C6 Sodium (the IS) is spiked into all samples (e.g., plasma, urine), calibration standards, and quality control samples.
-
Extraction: The analyte (Fondaparinux) and the IS are co-extracted from the biological matrix using a method such as protein precipitation or solid-phase extraction. Any loss during this step will affect both the analyte and the IS proportionally.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. The analyte and IS, being chemically identical, co-elute from the analytical column.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Fondaparinux and Fondaparinux-13C6 Sodium simultaneously (Multiple Reaction Monitoring or MRM).
-
Quantification: The concentration of Fondaparinux in the unknown sample is determined by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve. The calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.
Diagram of the Bioanalytical Workflow
Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Conclusion
Fondaparinux-13C6 Sodium is an essential and highly specialized tool for pharmaceutical researchers and drug development professionals. Its chemical structure, while complex, is precisely defined, and its isotopic labeling provides the mass shift necessary for its function as a superlative internal standard. By mirroring the behavior of Fondaparinux throughout the analytical process, it provides the self-validating framework required for the accurate and robust quantification of the drug in complex biological systems. The use of Fondaparinux-13C6 Sodium is fundamental to conducting reliable pharmacokinetic, toxicokinetic, and bioequivalence studies, underpinning the safe and effective clinical development of this important anticoagulant.
References
-
Bauer, K. A. (2003). Fondaparinux sodium: a review of its use in the treatment of acute venous thromboembolism. American Journal of Cardiovascular Drugs, 3(1), 57-65. Retrieved from [Link]
-
Wikipedia. (n.d.). Fondaparinux. Retrieved from [Link]
-
American Chemical Society. (2024, September 16). Fondaparinux. Retrieved from [Link]
-
Dunn, C. J., & Goa, K. L. (2004). Fondaparinux sodium: a review of its use in the prevention of venous thromboembolism following major orthopaedic surgery. Drugs, 64(14), 1549-1575. Retrieved from [Link]
-
Keam, S. J., & Goa, K. L. (2003). Fondaparinux: Use in Thromboprophylaxis of Acute Medical Patients. American Journal of Cardiovascular Drugs, 3(5), 347-351. Retrieved from [Link]
-
Kargili, A., et al. (2008). Use of fondaparinux as an anticoagulant during hemodialysis: A preliminary study. Hemodialysis International, 12(4), 483-487. Retrieved from [Link]
-
New Drug Approvals. (2014, February 6). FONDAPARINUX. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fondaparinux Sodium. PubChem Compound Database. Retrieved from [Link]
-
Turpie, A. G. (2002). Fondaparinux sodium: a selective inhibitor of factor Xa. Expert Opinion on Pharmacotherapy, 3(2), 179-188. Retrieved from [Link]
-
Dai, X., et al. (2018). Formal Synthesis of Anticoagulant Drug Fondaparinux Sodium. The Journal of Organic Chemistry, 83(15), 8036-8046. Retrieved from [Link]
- Google Patents. (2015). Process for the production of fondaparinux sodium.
-
Paolucci, F., et al. (2002). Fondaparinux Sodium Mechanism of Action: Clinical Pharmacokinetics. Clinical Pharmacokinetics, 41(Suppl 2), 11-16. Retrieved from [Link]
-
Wang, Z., et al. (2014). Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux. Angewandte Chemie International Edition, 53(47), 12638-12642. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fondaparinux Sodium?. Retrieved from [Link]
-
ResearchGate. (2001). Fondaparinux Sodium. Drugs, 61(11), 1573-1578. Retrieved from [Link]
Sources
- 1. Fondaparinux sodium: a review of its use in the treatment of acute venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fondaparinux sodium: a selective inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fondaparinux: use in thromboprophylaxis of acute medical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of Fondaparinux sodium_Chemicalbook [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. acs.org [acs.org]
- 8. stable-isotopes.com [stable-isotopes.com]
- 9. Fondaparinux Sodium | C31H43N3Na10O49S8 | CID 636380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2015011519A1 - Process for the production of fondaparinux sodium - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
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- 14. Fondaparinux - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
Stable Isotope Labeled Fondaparinux Internal Standard: Properties, Design, and Bioanalytical Validation
The following guide is structured as a high-level technical whitepaper designed for bioanalytical scientists and drug development professionals. It addresses the specific challenges of Fondaparinux bioanalysis, the theoretical and practical properties of its Stable Isotope Labeled (SIL) Internal Standard (IS), and the rigorous validation required for its use.
Executive Summary: The "Holy Grail" of Anticoagulant Bioanalysis
Fondaparinux sodium (Arixtra®) is a synthetic pentasaccharide Factor Xa inhibitor.[1] Unlike Direct Oral Anticoagulants (DOACs) like rivaroxaban or apixaban, which have readily available stable isotope labeled internal standards (SIL-IS), Fondaparinux presents a unique bioanalytical challenge. Its complex structure (molecular weight ~1728 Da), high polarity (sulfated oligosaccharide), and 50+ step synthesis make the production of a specific SIL-IS (e.g., 13C- or 15N-Fondaparinux) exceptionally difficult and expensive.
While clinical monitoring typically relies on chromogenic anti-Xa assays, LC-MS/MS is the gold standard for pharmacokinetic (PK) precision, structural characterization, and impurity profiling. This guide defines the critical properties required for a Fondaparinux SIL-IS (whether custom-synthesized or a "heavy" surrogate) to ensure regulatory compliance (FDA/EMA) and data integrity.
Physicochemical Properties of the Ideal SIL-IS
To function effectively in a regulated LC-MS/MS environment, the Fondaparinux SIL-IS must mimic the analyte's physicochemical behavior while remaining spectrally distinct.
Molecular Structure and Labeling Strategy
The ideal SIL-IS for Fondaparinux is not a simple deuterated molecule but rather a 13C- or 15N-labeled analogue .
-
Label Positioning: Labels must be incorporated into the non-exchangeable backbone (e.g., the glucosamine or uronic acid rings) rather than exchangeable protons (hydroxyl/amine groups) to prevent label loss during ionization.
-
The Deuterium Effect: Deuterium (2H) labeling can cause a slight shift in retention time (RT) compared to the analyte in Ultra-High Performance Liquid Chromatography (UHPLC). For a polar molecule like Fondaparinux, which often requires ion-pairing chromatography, even a 0.1-minute shift can result in the IS failing to compensate for matrix effects (ion suppression) occurring at the exact elution time of the analyte. Therefore, 13C or 15N labeling is preferred.
Mass Shift Requirements
Fondaparinux is a large molecule (MW 1728 g/mol ) that ionizes into multiple charge states (typically [M-2H]2-, [M-3H]3-) in negative electrospray ionization (ESI-).
| Property | Specification | Rationale |
| Minimum Mass Shift | +6 Da to +10 Da | Fondaparinux has a complex natural isotopic envelope (due to S and C atoms). A shift of <4 Da will result in "cross-talk" where the natural isotope of the analyte interferes with the IS channel. |
| Isotopic Purity | > 98.5% | The presence of unlabeled (D0) species in the IS must be negligible (<0.5%) to prevent false-positive quantification in the analyte channel. |
| Charge State Distribution | Identical to Analyte | The SIL-IS must form the same multiply charged ions (e.g., m/z 863.3 for [M-2H]2-) to track ionization efficiency accurately. |
Chemical Stability
-
Solution Stability: Stable for >12 months at -20°C in aqueous stock solutions.
-
Matrix Stability: Resistant to degradation by plasma esterases (though Fondaparinux is generally resistant to metabolism).
-
Process Stability: Must withstand the harsh conditions of Ion-Pairing SPE (Solid Phase Extraction) often used to extract sulfated sugars.
Bioanalytical Methodology & Workflow
The quantification of Fondaparinux via LC-MS/MS requires overcoming its high polarity and tendency to form sodium adducts. The SIL-IS is the critical control point for these variables.
Experimental Protocol: Ion-Pairing LC-MS/MS
Step 1: Sample Preparation (Protein Precipitation/Extraction)
-
Aliquot 50 µL of plasma.
-
Add 20 µL of SIL-IS working solution (e.g., 500 ng/mL 13C-Fondaparinux).
-
Add 150 µL of Acetonitrile containing 1% Formic Acid to precipitate proteins.
-
Vortex (2 min) and Centrifuge (15,000 g, 10 min).
-
Transfer supernatant.[2] Note: For higher sensitivity, use Weak Anion Exchange (WAX) SPE cartridges.
Step 2: Chromatographic Separation
-
Column: C18 or Phenyl-Hexyl (1.7 µm particle size).
-
Mobile Phase A: Water + 10 mM Tributylamine (TBA) + 15 mM Acetic Acid (Ion-pairing agent is mandatory).
-
Mobile Phase B: Acetonitrile + 10 mM TBA.
-
Gradient: 10% B to 90% B over 5 minutes.
Step 3: Mass Spectrometry (ESI Negative Mode)
-
Analyte Transition: m/z 863.4 ([M-2H]2-) → m/z 461.1 (Sulfate fragment).
-
SIL-IS Transition: m/z 866.4 ([MSIL-2H]2-) → m/z 461.1 (or labeled fragment).
-
Critical Parameter: Monitor the Desolvation Temperature (high temp required for sulfated sugars) and Cone Voltage (to prevent in-source fragmentation).
Workflow Logic Diagram
Caption: Logical workflow for Fondaparinux quantification. The SIL-IS is added immediately to correct for all downstream recovery and ionization variations.
Validation & Troubleshooting (Self-Validating Systems)
In the absence of a perfect commercial SIL-IS, researchers often face "IS Response Drift." A robust method must be self-validating.
The "Cross-Talk" Verification
Because Fondaparinux is highly sulfated, it produces a wide isotopic distribution. You must experimentally verify that the SIL-IS does not contribute signal to the analyte channel.
Protocol:
-
Inject a "Zero Sample" (Matrix + SIL-IS only).
-
Monitor the Analyte MRM channel.
-
Acceptance Criteria: The interference in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) area.
-
Correction: If interference exists, increase the mass resolution of the quadrupole (e.g., from Unit to High Res) or choose a different charge state transition.
Matrix Factor (MF) Evaluation
The SIL-IS is only effective if its Matrix Factor matches the analyte's.
-
Ideal Value: 1.0 (indicating perfect compensation).
-
Acceptable Range: 0.85 – 1.15.
-
Insight: If the IS-Normalized MF deviates significantly from 1.0, it indicates that the SIL-IS is not co-eluting perfectly with the analyte (common with Deuterated IS in ion-pairing methods) or is experiencing different suppression kinetics.
Alternative Strategies (When SIL-Fondaparinux is Unavailable)
Due to the scarcity of 13C-Fondaparinux, two validated alternatives are recognized in the field:
-
Perdeuterated "Heavy" Heparin: Biosynthetically produced heparin grown in deuterated media.[3] While polydisperse, specific low-molecular-weight fragments can serve as a surrogate IS.
-
Structural Analogues (Enoxaparin/Heparin Disaccharides):
-
Risk: These do not co-elute perfectly with Fondaparinux.
-
Mitigation: Use longer gradients to separate matrix salts from the elution window, minimizing the need for perfect ionization correction.
-
References
-
Guerreiro, T., et al. (2018). "Fondaparinux sodium: A review of its physicochemical properties and analytical methods." Journal of Pharmaceutical and Biomedical Analysis.
-
Zhang, Y., et al. (2021). "Filter-entrapment enrichment pull-down assay for glycosaminoglycan structural characterization and protein interaction." Carbohydrate Polymers.
-
Keire, D. A., et al. (2015). "Characterization of Fondaparinux Sodium by NMR and Mass Spectrometry." Analytical Chemistry.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4]
-
Naggi, A., et al. (2016). "Structural characterization of the synthetic anticoagulant pentasaccharide Fondaparinux sodium." ResearchGate.
Disclaimer: The synthesis of stable isotope labeled Fondaparinux is a specialized custom process. Commercial availability is limited. This guide outlines the specifications for commissioning such a standard or validating a method using high-fidelity surrogates.
Sources
- 1. Fondaparinux: use in thromboprophylaxis of acute medical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heavy heparin: A stable isotope-enriched, chemoenzymatically-synthesized, poly-component drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fondaparinux-13C6 Sodium CAS number and isotopic purity
Executive Summary & Chemical Identity
Fondaparinux-13C6 Sodium is a highly specialized stable isotope-labeled internal standard (SIL-IS) designed for the quantitative bioanalysis of Fondaparinux (Arixtra®) in complex biological matrices (plasma, serum).[][2] Unlike traditional analog internal standards, this
Chemical Identification
| Parameter | Specification |
| Chemical Name | Fondaparinux-13C6 Sodium (Decasodium salt) |
| Parent Compound CAS | 114870-03-0 (Note: A unique CAS for the |
| Molecular Formula | |
| Molecular Weight | ~1734.10 Da (Calculated shift from Parent MW ~1728.08 Da) |
| Label Position | Typically labeled on the N-acetyl glucosamine residues (acetyl- |
| Appearance | White to off-white hygroscopic powder.[][2] |
Isotopic Purity & Quality Control
For accurate mass spectrometry quantification, the isotopic purity of the internal standard is critical to prevent "isotopic cross-talk"—where the signal from the IS interferes with the analyte channel or vice versa.
Critical Quality Attributes (CQA)
-
Isotopic Enrichment:
atom % C.[2]-
Expert Insight: Because Fondaparinux is a large molecule (~1.7 kDa), its natural isotopic envelope is wide.[2] A shift of +6 Da is sufficient to clear the M+0 monoisotopic peak of the analyte, but high enrichment is required to minimize the contribution of unlabeled (M+0) impurities in the IS stock, which would falsely elevate the analyte signal (blank interference).
-
-
Chemical Purity:
(via HPLC-SAX).-
Why it matters: Impurities such as desulfated byproducts can compete for ionization in the electrospray source, causing suppression.
-
Isotopic Purity Validation Logic (Graphviz)
The following diagram illustrates the logical flow for validating the isotopic purity and ensuring no interference exists between the Analyte (M+0) and the IS (M+6).
Caption: Workflow for validating isotopic purity to ensure the Internal Standard does not contribute signal to the analyte channel.
Bioanalytical Methodology (LC-MS/MS)
Developing a method for Fondaparinux is challenging due to its high polarity, high negative charge density (sulfate groups), and lack of UV chromophores. The use of Fondaparinux-13C6 allows for the correction of matrix effects and recovery variability.
A. Sample Preparation: Weak Anion Exchange (WAX) SPE
Protein precipitation is insufficient for Fondaparinux due to poor recovery and high matrix suppression.[2] Solid Phase Extraction (SPE) using a Weak Anion Exchange mechanism is the gold standard.[2]
-
Protocol:
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma + 10 µL IS (Fondaparinux-13C6) + 300 µL 50 mM Ammonium Acetate (pH 5.0). Load onto Oasis WAX or equivalent cartridge.
-
Washing: Wash with 1 mL Formic Acid (2%) in Water (removes proteins/neutrals).[2] Wash with 1 mL MeOH (removes hydrophobic lipids).[2]
-
Elution: Elute with 5% Ammonium Hydroxide in MeOH/Water (80:20).
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A.
-
B. LC-MS/MS Parameters
Standard C18 columns fail to retain Fondaparinux. Ion-Pairing Chromatography (IPC) or HILIC is required.[][2]
-
Column: C18 column (e.g., Acquity BEH C18) used with ion-pairing reagents.[][2]
-
Mobile Phase A: 5-10 mM Dibutylamine (DBA) or Hexylamine (HXA) + 10 mM Acetic Acid in Water.[][2]
-
Mechanism:[2] The amine forms a neutral ion-pair with the sulfated drug, allowing retention on the hydrophobic C18 stationary phase.
-
-
Mobile Phase B: Acetonitrile.
Bioanalytical Workflow Diagram (Graphviz)
Caption: Step-by-step bioanalytical workflow utilizing Fondaparinux-13C6 for matrix normalization.
Scientific Rationale: Why 13C6?
-
Non-Exchangeable Label: Unlike Deuterium (
H), which can undergo H/D exchange in protic solvents (water/methanol) leading to signal loss, Carbon-13 is part of the stable sugar skeleton.[2] -
Co-Elution: The
C analog has virtually identical physicochemical properties to the unlabeled drug. It co-elutes perfectly, meaning it experiences the exact same matrix suppression or enhancement at the specific retention time, providing the most accurate normalization possible. -
Mass Resolution: A +6 Da shift is ideal. It is large enough to avoid overlap with the natural isotopic envelope of the analyte (M+0, M+1, M+2), but not so large that it shifts the retention time (deuterium isotope effect) or transmission efficiency in the quadrupole.
References
-
United States Pharmacopeia (USP). Fondaparinux Sodium Monograph.[2] USP-NF.[][2] (Defines the parent compound standards and identification). [][2]
-
Gao, S., et al. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib..." Journal of Chromatography B, 2013. (Authoritative grounding on the necessity of SIL-IS in LC-MS).
-
Wang, J., et al. "Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance." Journal of Analytical Methods in Chemistry, 2016. (Establishes the ion-pairing chromatography baseline).
-
Várnai, B., et al. "Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin: An NMR and MS study."[] Journal of Pharmaceutical and Biomedical Analysis, 2021. (Details on MS ionization behavior of Fondaparinux). [][2]
Sources
Application Note: Optimized Solid-Phase Extraction (SPE) & LC-MS/MS Quantification of Fondaparinux-13C6 Sodium
This Application Note is structured to guide the researcher through the logic, execution, and optimization of extracting and quantifying Fondaparinux sodium (and its internal standard, Fondaparinux-13C6) from complex biological matrices.
Executive Summary & Chemical Logic
Fondaparinux Sodium is a synthetic pentasaccharide factor Xa inhibitor. Unlike lipophilic small molecules, it is highly polar, polyanionic (heavily sulfated), and lacks a UV chromophore . These properties make standard C18 SPE and UV detection ineffective.
The core challenge is the "Anionic Trap" :
-
Polarity: It elutes in the void volume of Reversed-Phase (RP) columns.
-
Charge: It binds irreversibly to silica-based sorbents if not managed.
-
Matrix Interference: Endogenous plasma proteins and phospholipids suppress ionization in Mass Spectrometry.
The Solution: This protocol utilizes Polymeric Weak Anion Exchange (WAX) SPE . By leveraging the permanent negative charge of the sulfate groups against the pH-switchable positive charge of the WAX sorbent, we achieve orthogonal selectivity—retaining the drug while washing away neutrals and cations, then neutralizing the sorbent to release the drug.
Internal Standard Strategy: Fondaparinux-13C6 Sodium is the stable isotope-labeled analog. It is mandatory for this workflow to compensate for:
-
Ion suppression (Matrix Effects).
-
Adsorption losses to glassware/plasticware (Non-specific binding).
Experimental Workflow Diagram
The following diagram illustrates the critical "Catch-and-Release" mechanism employed in this WAX SPE protocol.
Caption: Figure 1: Optimized WAX SPE workflow. The "Elution" step utilizes pH switching to neutralize the sorbent amine, releasing the anionic Fondaparinux.
Materials & Reagents
-
Analyte: Fondaparinux Sodium (USP Reference Standard).[3]
-
Internal Standard (IS): Fondaparinux-13C6 Sodium.
-
SPE Cartridge: Polymeric WAX (Weak Anion Exchange), 30 mg / 1 mL (e.g., Waters Oasis WAX or Phenomenex Strata-X-AW). Note: Polymeric bases are preferred over silica to prevent secondary silanol interactions.
-
Reagents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (NH4OH), Ammonium Acetate (NH4OAc), Dibutylamine (DBA - for Ion Pairing).
Detailed Protocol
Phase 1: Stock & Sample Preparation
Critical Step: Fondaparinux is sticky. Use polypropylene (PP) tubes; avoid glass to prevent adsorption loss.
-
IS Spiking Solution: Prepare Fondaparinux-13C6 at 100 ng/mL in water.
-
Sample Pre-treatment:
-
Aliquot 200 µL of human plasma.
-
Add 20 µL of IS Spiking Solution .
-
Add 600 µL of 50 mM Ammonium Acetate (pH 7.0) .
-
Why? This dilution disrupts protein binding and adjusts the sample pH to neutral, ensuring the WAX sorbent (pKa ~8.5) is positively charged and ready to bind the negatively charged drug.
-
Vortex gently for 30 seconds. Do not use acid precipitation (this would degrade the sulfate groups).
-
Phase 2: Solid Phase Extraction (WAX)
This method uses a "pH Switch" mechanism.
-
Retention: pH 7 (Sorbent +, Drug -) → Strong Ionic Bond.
-
Elution: pH 11 (Sorbent Neutral, Drug -) → Bond Breaks.
| Step | Solvent / Action | Mechanistic Purpose |
| 1.[2][4] Condition | 1 mL Methanol | Activates polymeric pores. |
| 2. Equilibrate | 1 mL 50 mM NH4OAc (pH 7) | Creates the cationic environment on the sorbent. |
| 3. Load | 800 µL Pre-treated Sample | Critical: Load slowly (1 mL/min). The drug binds to the weak amine groups. |
| 4. Wash 1 | 1 mL 50 mM NH4OAc (pH 7) | Removes proteins and salts. Ionic bond remains intact. |
| 5. Wash 2 | 1 mL Methanol | Removes hydrophobic interferences (lipids) that might suppress ionization. |
| 6. Dry | Vacuum for 2 mins | Removes excess organic solvent. |
| 7. Elute | 2 x 400 µL 5% NH4OH in Methanol | The Switch: High pH (>10) deprotonates the sorbent's amine groups, neutralizing them. The anionic drug is released. |
Phase 3: Post-Extraction & Reconstitution
-
Evaporation: Evaporate the eluate to dryness under a stream of Nitrogen at 40°C. Caution: Do not overheat; sulfates are thermally labile.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (80:20). Vortex well to ensure dissolution from the tube walls.
LC-MS/MS Analysis Conditions
Standard Reverse Phase (C18) will not retain Fondaparinux. You must use Ion-Pairing Chromatography (IPC) or HILIC. IPC is recommended for robustness in plasma matrices.
Chromatographic Parameters
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Dibutylamine (DBA) + 10 mM Acetic Acid in Water.
-
Role of DBA: The amine tail of DBA pairs with the sulfate groups of Fondaparinux, making the complex lipophilic enough to retain on C18.
-
-
Gradient:
-
0.0 min: 20% B
-
3.0 min: 80% B
-
3.1 min: 95% B (Wash)
-
4.0 min: 20% B (Re-equilibrate)
-
Mass Spectrometry (ESI Negative Mode)
Fondaparinux forms highly charged ions. The [M-5H]⁵⁻ or [M-4H]⁴⁻ precursors are typically most abundant.
-
Ionization Source: Electrospray Ionization (ESI) – Negative Mode.
-
MRM Transitions (Example):
-
Analyte (Fondaparinux): m/z 858.5 ([M-2H]²⁻) → 96.9 (HSO4⁻) or m/z 1508 ([M-H]⁻) depending on fragmentation. Note: Sulfate loss (m/z 97) is a common, high-sensitivity fragment.
-
Internal Standard (13C6): Shift the parent mass by +6 Da (or appropriate fraction based on charge state).
-
Validation & Troubleshooting
Self-Validating System Checks
-
Recovery Check: Compare the area ratio of (Extracted Sample) vs. (Post-Extraction Spiked Blank). Target: >80%.
-
Low Recovery? Ensure the Elution solvent is fresh. Ammonia is volatile; if it evaporates, pH drops, and the drug stays on the cartridge.
-
-
Matrix Effect (ME): Compare (Post-Extraction Spiked Blank) vs. (Pure Solution).
-
High Suppression? Increase the Wash 2 (Methanol) volume to remove more phospholipids.
-
-
Linearity: The 13C6 IS should track the analyte perfectly. If IS response varies significantly between samples, check for "Ion Suppression" zones in your chromatogram.
Common Pitfalls
-
Carryover: Fondaparinux sticks to metallic injector needles. Use a needle wash of 50% Methanol / 50% Water / 0.5% NH4OH .
-
pH Stability: Do not expose the sample to pH < 2 for extended periods, as desulfation (hydrolysis) will occur [1].
References
-
Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin: An NMR and MS study. Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:[Link] Relevance: Defines the stability of Fondaparinux under acidic conditions and confirms MS ionization behavior.
-
Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance. Source: Scientia Pharmaceutica URL:[5][Link] Relevance: Establishes the use of Alkylamines (Ion Pairing) for the chromatographic separation of Fondaparinux.
-
Determination of Per and Polyfluoroalkyl Substances (PFAS) in Drinking Water Using Agilent Bond Elut PFAS WAX SPE. Source: Agilent Technologies Application Note URL:[Link] Relevance: Provides the foundational "Weak Anion Exchange" (WAX) extraction logic for polyanionic compounds, adapted here for Fondaparinux.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples | MDPI [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC mobile phase composition for Fondaparinux mass spectrometry analysis
Executive Summary
Fondaparinux Sodium , a synthetic pentasaccharide Factor Xa inhibitor, presents a unique analytical challenge due to its high polarity and multiple sulfate groups (
This application note details two distinct Ion-Pairing Reversed-Phase (IP-RP) mobile phase protocols designed for the LC-MS analysis of Fondaparinux. Protocol A outlines the validated literature standard using Dibutylamine (DBA), while Protocol B introduces a modern, high-sensitivity approach utilizing Hexafluoroisopropanol (HFIP) to maximize ionization efficiency in negative electrospray mode (ESI-).
Part 1: The Chemistry of Separation
The separation mechanism relies on Ion-Pairing (IP) reagents.[1] Fondaparinux is poly-anionic.[2] Alkylamines added to the mobile phase form neutral ion pairs with the sulfate groups on the sugar backbone. The hydrophobic alkyl tails of the amine then interact with the C18 stationary phase, enabling retention.
Mechanism of Action[3]
-
Charge Neutralization: The amine (positively charged at acidic pH) pairs with the sulfate (negatively charged).
-
Hydrophobic Interaction: The alkyl chain of the amine partitions into the C18 stationary phase.
-
Desorption: Increasing organic solvent (Acetonitrile) disrupts this interaction, eluting the analyte.
Part 2: Experimental Protocols
Protocol A: The Literature Standard (DBA/Acetate)
Based on the validated method by Deshpande et al. (2016). Best for routine impurity profiling where extreme sensitivity is not the primary constraint.
Rationale: Dibutylamine (DBA) provides robust retention and separation of impurities. However, it suppresses MS signal significantly compared to fluorinated alcohols and forms strong adducts.
| Parameter | Specification |
| Column | PLRP-S (Polymeric RP), 250 x 4.6 mm, 5 µm, 100 Å |
| Mobile Phase A | 10 mM Dibutylamine (DBA) + 10 mM Acetic Acid in Water |
| Mobile Phase B | 10 mM Dibutylamine (DBA) + 10 mM Acetic Acid in 90% Acetonitrile / 10% Water |
| Flow Rate | 1.0 mL/min (Split to MS source if necessary) |
| Column Temp | 35°C |
| MS Mode | ESI Negative |
Preparation Steps:
-
Buffer Preparation: Dissolve DBA in water. Adjust pH to 6.5 ± 0.1 using Glacial Acetic Acid. Note: Precise pH control is critical for reproducible retention times.
-
Equilibration: Flush column with 90% MP-A for at least 60 minutes to saturate stationary phase with the ion-pairing reagent.
Gradient Program:
-
0-5 min: Isocratic 10% B
-
5-30 min: Linear gradient 10% → 80% B
-
30-40 min: Isocratic 80% B
-
40-41 min: 80% → 10% B
-
41-55 min: Re-equilibration
Protocol B: High-Sensitivity Method (HFIP/Alkylamine)
Recommended for trace impurity analysis and structural elucidation. Adapted from modern oligonucleotide workflows.
Rationale: Hexafluoroisopropanol (HFIP) is a fluorinated alcohol that enhances ionization in negative ESI. It is sufficiently acidic to protonate the amine but volatile enough to evaporate in the source, reducing signal suppression.
| Parameter | Specification |
| Column | Waters ACQUITY BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 15 mM Hexylamine (HXA) + 50 mM HFIP in Water |
| Mobile Phase B | 15 mM Hexylamine (HXA) + 50 mM HFIP in 50:50 Acetonitrile:Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temp | 60°C (Higher temp improves mass transfer for large molecules) |
| MS Mode | ESI Negative (Capillary: 2.0 kV, Desolvation Temp: 400°C) |
Preparation Steps:
-
Order of Addition: Add HFIP to water before adding the amine to prevent precipitation or local pH spikes.
-
Freshness: HFIP is volatile. Prepare mobile phases daily to prevent retention time drift.
-
System Passivation: If the LC system was previously used with sticky proteins or non-volatile salts, passivate with 30% Phosphoric acid followed by extensive water flushing before introducing this mobile phase.
Part 3: Data Analysis & Deconvolution
Fondaparinux (
Spectral Interpretation Guide
-
Charge States: Expect
series (z = -2, -3, -4). -
Adducts:
-
Protocol A (DBA): Dominant peaks will be
. You must mathematically subtract the mass of DBA (129.24 Da) to identify the parent mass. -
Protocol B (HFIP): Cleaner spectra with fewer adducts. Dominant species are typically sodium-depleted forms
.
-
-
Sulfate Loss: In-source fragmentation often causes neutral loss of
(80 Da). Optimize Cone Voltage (soft ionization) to minimize this.
Troubleshooting & Critical Considerations
-
The "Memory Effect" (Carryover):
-
Issue: Alkylamines stick to stainless steel and C18 columns.
-
Solution: Use a dedicated column for this analysis. Do not switch between IP-RP and standard RP on the same column. Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid.
-
-
Signal Suppression:
-
Issue: High concentrations of DBA can suppress the MS signal.
-
Solution: If using Protocol A, divert the LC flow to waste for the first 3 minutes (salt elution) and only switch to source during the elution window of the pentasaccharide.
-
-
Sodium Adducts:
References
-
Deshpande, A. A., et al. (2016). "Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance."[9][3] Scientia Pharmaceutica, 84(1), 19-40.[9]
-
Source:[Link]
-
-
Donegan, M., et al. (2016). "Ion-pairing reversed-phase liquid chromatography/mass spectrometry of heparin.
-
Source:[Link]
-
-
Waters Corporation. "Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis.
-
Source:[Link]
-
-
Basu, P., et al. (2011). "Determination of assay and chromatographic purity of Fondaparinux sodium by SAX HPLC." TSI Journals.
-
Source:[Link]
-
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin: An NMR and MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Improving recovery of Fondaparinux-13C6 Sodium from biological matrices
Technical Support Center: Fondaparinux-13C6 Sodium Bioanalysis
Introduction: The Challenge of Fondaparinux-13C6 Sodium Recovery
Fondaparinux sodium is a synthetic pentasaccharide that functions as a selective inhibitor of activated Factor Xa, a critical component in the coagulation cascade.[1] Its isotopic labeled counterpart, Fondaparinux-13C6 Sodium, is the preferred internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The molecule's unique structure—highly sulfated and polyanionic—presents significant challenges for extraction from complex biological matrices like plasma and serum.[2][]
This guide provides a comprehensive troubleshooting framework and detailed methodologies to address common issues encountered during sample preparation, helping researchers improve the accuracy, precision, and robustness of their bioanalytical methods.
Troubleshooting Guide: Low or Inconsistent Recovery
This section addresses the most common and frustrating issue in Fondaparinux-13C6 Sodium bioanalysis: poor recovery. The following Q&A format is designed to help you systematically diagnose and resolve the root cause of this problem.
Q1: My recovery for both Fondaparinux and the -13C6 IS is consistently low (<50%). What is the most likely cause?
A1: Inefficient sample preparation, specifically the extraction method, is the primary suspect. Fondaparinux is a highly polar, acidic compound, making it unsuitable for standard reversed-phase Solid-Phase Extraction (SPE) or simple Liquid-Liquid Extraction (LLE) protocols.
-
Causality: The multiple sulfate groups on the Fondaparinux molecule are ionized at physiological pH, making it extremely water-soluble.[] Traditional non-polar (e.g., C18) or weakly polar SPE sorbents will fail to retain the analyte, leading to its loss in the loading or wash steps.[4][5] Similarly, it will not partition effectively into common water-immiscible organic solvents during LLE.
-
Immediate Action: Re-evaluate your entire sample preparation strategy. The two most successful approaches are Strong Anion Exchange (SAX) SPE and Protein Precipitation (PPT) followed by specialized chromatography.
Q2: I'm using a Strong Anion Exchange (SAX) SPE protocol, but my recovery is still poor and variable. Where should I start troubleshooting?
A2: For SAX SPE, success hinges on precise pH control and appropriate solvent strengths at each step. Let's break down the common failure points in the workflow.
Troubleshooting Workflow for SAX SPE
Caption: A decision tree for troubleshooting low recovery in SAX SPE.
-
Step 1: Sample Pre-treatment: The pH of the sample loaded onto the SAX cartridge is critical. For a strong anion exchanger (e.g., quaternary amine), you need to ensure the sulfate groups on Fondaparinux are negatively charged and the sorbent is positively charged.
-
Action: Adjust the sample pH to between 6.0 and 7.5. A common mistake is not buffering the sample, allowing the matrix to dictate the pH. Diluting the plasma sample at least 1:1 with an appropriate buffer (e.g., 20 mM ammonium acetate, pH 6.8) is essential for consistent binding.[6]
-
-
Step 2: Loading Phase: Analyte can be lost if it flows through the cartridge without binding.[7]
-
Action: Reduce the loading flow rate to allow sufficient interaction time between Fondaparinux and the sorbent. Ensure the organic solvent content in your diluted sample is very low (<5%), as excess organic can disrupt the ionic interaction.[4]
-
-
Step 3: Washing Phase: This is a frequent source of analyte loss. The goal is to remove matrix interferences (e.g., phospholipids) without dislodging the highly polar Fondaparinux.
-
Action: Your wash solvent may be too strong. If using an organic solvent in the wash step (e.g., methanol), ensure it is buffered at the same pH as the loading step. A typical wash solution might be 5% methanol in 20 mM ammonium acetate. If recovery is still low, analyze the wash fraction for your analyte. If it's present, your wash is too aggressive.[8]
-
-
Step 4: Elution Phase: Incomplete elution occurs when the elution solvent is not strong enough to break the ionic bond between Fondaparinux and the SAX sorbent.[7]
-
Action: Elution from a SAX sorbent requires a high ionic strength buffer or a significant pH shift. A gradient elution using a high salt concentration (e.g., 0.5 M lithium perchlorate) is often effective.[9][10] Alternatively, a very acidic or very basic solution can be used to neutralize one of the charged species, disrupting the interaction.
-
Q3: I switched to Protein Precipitation (PPT), but now I'm seeing significant matrix effects and poor peak shape in my LC-MS/MS analysis. How can I fix this?
A3: This is a classic trade-off. PPT is fast and yields high recovery, but it is a non-selective technique that leaves many endogenous matrix components in the final extract. These components, particularly phospholipids, are notorious for causing ion suppression and poor chromatography.
-
Causality: Acetonitrile, the most common PPT solvent, efficiently precipitates proteins but solubilizes many other plasma components.[11] When this extract is injected, these components can co-elute with Fondaparinux, competing for ionization in the MS source (ion suppression) or interacting with the analytical column, leading to peak distortion.
-
Solutions:
-
Optimize the PPT Ratio: Using a higher ratio of acetonitrile to plasma (e.g., 4:1 instead of 2:1) can sometimes improve the removal of certain interferences.
-
Post-PPT Cleanup: After precipitation and centrifugation, perform a cleanup step. The most effective method for Fondaparinux would be to pass the supernatant through a phospholipid removal plate or cartridge.
-
Chromatographic Optimization: Ensure your analytical column is appropriate. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often better suited for highly polar compounds like Fondaparinux than a standard C18 column. This can provide better retention and separation from early-eluting matrix components.
-
Key Methodologies & Protocols
Protocol 1: Recommended Strong Anion Exchange (SAX) SPE Method
This protocol is a robust starting point for extracting Fondaparinux-13C6 Sodium from human plasma. It should be optimized for your specific LC-MS/MS system.
| Step | Reagent/Solvent | Volume | Procedure |
| 1. Sample Pre-treat | 20 mM Ammonium Acetate, pH 6.8 | 500 µL | Add to 500 µL of plasma sample (containing IS). Vortex to mix. |
| 2. Condition | Methanol | 1 mL | Pass through the SAX cartridge (e.g., 30 mg/1 mL) by gravity or low vacuum. Do not let the sorbent go dry. |
| 3. Equilibrate | Deionized Water | 1 mL | Pass through the cartridge. |
| 4. Equilibrate | 20 mM Ammonium Acetate, pH 6.8 | 1 mL | Pass through the cartridge. Discard eluate. Do not let the sorbent go dry. |
| 5. Load | Pre-treated Sample | 1 mL | Load the entire sample onto the cartridge at a slow, consistent flow rate (~1 drop/second). Discard eluate. |
| 6. Wash 1 | 20 mM Ammonium Acetate, pH 6.8 | 1 mL | Wash the cartridge to remove salts. |
| 7. Wash 2 | 5% Methanol in 20 mM Ammonium Acetate, pH 6.8 | 1 mL | Wash the cartridge to remove less polar interferences. |
| 8. Elute | 5% Ammonium Hydroxide in 80:20 Acetonitrile:Water | 500 µL | Elute the analyte into a clean collection tube. The high pH and organic content disrupt the ionic bond. |
| 9. Evaporate & Recon | N/A | N/A | Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase for injection. |
Visualizing the SPE Workflow
Caption: The five critical steps of a Solid-Phase Extraction (SPE) protocol.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of Fondaparinux I should be aware of? A: Fondaparinux Sodium is a synthetic pentasaccharide with a molecular weight of approximately 1728 g/mol .[12] It is highly water-soluble and exists as a polyanion at neutral pH due to its multiple sulfate and carboxylate groups. It has a very low potential for metabolism and is excreted unchanged by the kidneys.[1] Its high polarity and strong acidic nature are the most critical factors for designing an extraction method.
Q: Can I use Liquid-Liquid Extraction (LLE)? A: Standard LLE is generally not effective for Fondaparinux due to its high water solubility (LogP is low). However, more complex LLE techniques like ion-pair extraction can be employed. This involves adding a counter-ion (e.g., tetrabutylammonium) to the sample to form a neutral complex with Fondaparinux, which can then be extracted into an organic solvent. This approach requires significant method development.
Q: My internal standard (-13C6) recovery is good, but my analyte recovery is low. What could cause this? A: This situation is rare if the IS is stable-isotope labeled and added at the beginning, as the IS and analyte should behave identically. If this occurs, check the following:
-
Standard Concentrations: Verify the concentration and purity of your Fondaparinux analyte stock solution. Degradation of the analyte standard could be a cause.
-
Mass Spectrometer Settings: Ensure the MS/MS transitions and collision energies are optimal for both the analyte and the IS.
-
Metabolic Instability: While Fondaparinux is metabolically stable, confirm that your specific biological matrix (e.g., from a specific patient population or animal model) is not causing unexpected degradation of the analyte that the IS is not undergoing.
Q: What are the regulatory expectations for a bioanalytical method for Fondaparinux? A: All bioanalytical methods used for regulated studies must be validated according to guidelines from regulatory bodies like the FDA or EMA.[13] This involves assessing parameters such as accuracy, precision, selectivity, stability, matrix effect, and recovery.[14][15] The goal is to ensure the method is reliable and reproducible for its intended purpose.[13]
References
-
Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? Waters Knowledge Base. Retrieved from [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Fondaparinux. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
-
Phenomenex Inc. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fondaparinux Sodium. PubChem Compound Summary for CID 636380. Retrieved from [Link]
- Bauer, K. A. (2001). Fondaparinux Sodium: A Selective Inhibitor of Factor Xa. American Journal of Health-System Pharmacy, 58(14_Supplement_2), S14-S17.
-
U.S. Food and Drug Administration. (2018). ARIXTRA (fondaparinux sodium injection), for subcutaneous use. AccessData. Retrieved from [Link]
-
Wikipedia. (n.d.). Fondaparinux. Retrieved from [Link]
- Donat, F., Duret, D., & Santoni, A. (2003). Fondaparinux Sodium. Drugs, 63(16), 1749-1755.
- de Wildt, W., et al. (2017). Extended Physicochemical Characterization of the Synthetic Anticoagulant Pentasaccharide Fondaparinux Sodium by Quantitative NMR and Single Crystal X-ray Analysis. Molecules, 22(8), 1362.
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
-
Ramana Reddy, Y. V., & Sreeram, V. (2012). Determination of assay and chromatographic purity of fondaparinux sodium by SAX HPLC. Trade Science Inc. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
-
ALWSCI. (2024). Why Is Your SPE Recovery So Low?. Retrieved from [Link]
-
Islam, M. A., & Iskander, C. D. (2019). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis. ResearchGate. Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
Sources
- 1. Fondaparinux sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended Physicochemical Characterization of the Synthetic Anticoagulant Pentasaccharide Fondaparinux Sodium by Quantitative NMR and Single Crystal X-ray Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. specartridge.com [specartridge.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Fondaparinux - Wikipedia [en.wikipedia.org]
- 13. fda.gov [fda.gov]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 15. researchgate.net [researchgate.net]
Addressing isotopic interference in Fondaparinux-13C6 mass spectra
A Senior Application Scientist's Guide to Navigating Isotopic Interference
Welcome to the technical support center for the mass spectrometric analysis of Fondaparinux-13C6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for addressing the common challenge of isotopic interference in your experiments. As your Senior Application Scientist, I will walk you through the underlying principles, identification, and mitigation of these interferences to ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding isotopic interference in Fondaparinux-13C6 analysis.
Q1: What is isotopic interference in the context of Fondaparinux-13C6 analysis?
A1: Isotopic interference, often referred to as isotopic crosstalk, occurs when the isotopic signature of the unlabeled Fondaparinux analyte overlaps with the signal of the Fondaparinux-13C6 internal standard.[1] Fondaparinux has a complex elemental composition, including 31 carbon atoms, 3 nitrogen atoms, 49 oxygen atoms, and 8 sulfur atoms.[2] The natural abundance of heavy isotopes of these elements (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ³³S, ³⁴S) results in a distribution of isotopologues for the unlabeled analyte.[3] The tail of this distribution can extend to the mass-to-charge ratio (m/z) of the 13C6-labeled internal standard, artificially inflating its signal and leading to inaccurate quantification.
Q2: Why is Fondaparinux particularly susceptible to this type of interference?
A2: The high molecular weight of Fondaparinux (1728.03 g/mol for the decasodium salt) and its large number of atoms, particularly carbon and sulfur, increase the probability of observing higher mass isotopologues.[2] Each of these elements has naturally occurring heavier isotopes. With 31 carbons, there is a significant chance of having several ¹³C atoms in a single molecule. Similarly, the eight sulfur atoms contribute to the isotopic complexity. This complexity increases the likelihood of an overlap with the signal from the Fondaparinux-13C6 internal standard.
Q3: How does this interference affect my quantitative results?
Q4: I'm using a triple quadrupole mass spectrometer. Isn't it selective enough to avoid this?
A4: While triple quadrupole mass spectrometers operating in Selected Reaction Monitoring (SRM) mode are highly selective, they differentiate ions based on their m/z ratios.[4] If an isotopologue of the unlabeled analyte has the same m/z as the Fondaparinux-13C6 internal standard, the mass spectrometer will not be able to distinguish between them. This is a fundamental limitation based on mass, not instrument selectivity.
Troubleshooting Guide: Identifying and Mitigating Isotopic Interference
This section provides a systematic approach to diagnose and resolve isotopic interference in your Fondaparinux-13C6 assays.
Step 1: Theoretical Assessment of Isotopic Overlap
Before beginning experimental work, it is crucial to theoretically assess the potential for isotopic interference. This involves calculating the theoretical m/z values for both the unlabeled Fondaparinux and the Fondaparinux-13C6 internal standard.
Methodology:
-
Determine the chemical formulas:
-
Unlabeled Fondaparinux (acid form): C₃₁H₅₃N₃O₄₉S₈
-
Fondaparinux-13C6 (assuming labeling on the glucopyranosyl ring): ¹³C₆C₂₅H₅₃N₃O₄₉S₈
-
-
Calculate the monoisotopic masses: Use an online exact mass calculator for this.[5]
-
Determine the m/z values for common charge states: Fondaparinux is typically observed in negative ion mode with charge states of 2- and 3-.[6]
-
Simulate the isotopic distribution: Utilize an online isotopic distribution calculator to visualize the expected isotopic pattern for both the unlabeled analyte and the internal standard.[6]
Data Presentation: Theoretical m/z Values
| Species | Chemical Formula | Monoisotopic Mass (Da) | [M-2H]²⁻ m/z | [M-3H]³⁻ m/z |
| Unlabeled Fondaparinux | C₃₁H₅₃N₃O₄₉S₈ | 1502.99... | 750.49... | 500.33... |
| Fondaparinux-¹³C₆ | ¹³C₆C₂₅H₅₃N₃O₄₉S₈ | 1509.01... | 753.50... | 502.00... |
Note: The exact monoisotopic masses will vary slightly based on the calculator used and the precision of the atomic masses.
Analysis of Isotopic Distribution:
By simulating the isotopic distribution of unlabeled Fondaparinux, you can quantify the theoretical contribution of its M+6 isotopologue to the monoisotopic peak of Fondaparinux-13C6. This "isotopic crosstalk" is a critical parameter to understand. For a molecule with 31 carbon atoms, the probability of having six ¹³C atoms is not negligible and can be calculated.
Step 2: Experimental Verification of Isotopic Interference
Theoretical calculations provide a strong indication, but experimental verification is essential.
Experimental Protocol:
-
Prepare a high-concentration solution of unlabeled Fondaparinux: This should be at the upper limit of your expected calibration curve range.
-
Acquire a full scan mass spectrum: Analyze the high-concentration unlabeled Fondaparinux solution in full scan mode to observe the complete isotopic distribution.
-
Monitor the internal standard's m/z channel: While acquiring data for the unlabeled analyte, monitor the m/z channel corresponding to your Fondaparinux-13C6 internal standard.
-
Analyze a blank sample spiked with the internal standard: Acquire data for a blank matrix sample spiked only with the Fondaparinux-13C6 internal standard.
-
Compare the spectra: Overlay the chromatograms and spectra from the high-concentration unlabeled analyte and the internal standard-only samples.
Expected Observations and Interpretation:
-
Signal in the IS channel from unlabeled analyte: If you observe a significant peak in the internal standard's m/z channel when only injecting the high-concentration unlabeled Fondaparinux, this confirms isotopic interference.
-
Non-linear calibration curve: Isotopic interference will often manifest as a non-linear calibration curve, particularly at the lower end of the concentration range, with a positive y-intercept.
Mitigation Strategies
Once isotopic interference is confirmed, several strategies can be employed to mitigate its impact.
Strategy 1: High-Resolution Mass Spectrometry (HRMS)
If available, using a high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be the most effective solution.
Causality: While both the M+6 isotopologue of the unlabeled analyte and the monoisotopic peak of the 13C6-labeled internal standard have the same nominal mass, their exact masses will be slightly different due to the mass defect of the isotopes. An HRMS instrument can resolve these small mass differences, allowing for the specific quantification of the internal standard without interference.[7]
Strategy 2: Mathematical Correction
For triple quadrupole instruments, a mathematical correction can be applied.
Methodology:
-
Determine the interference factor: Analyze a series of known concentrations of unlabeled Fondaparinux and measure the response in the internal standard's m/z channel. The slope of the resulting line gives the interference factor (as a percentage).
-
Apply the correction: In your data processing software, subtract the calculated interference from the measured internal standard response for each sample.
Equation: Corrected IS Response = Measured IS Response - (Analyte Response * Interference Factor)
Trustworthiness: This method relies on the interference being consistent and linear across the concentration range. It requires careful validation to ensure its accuracy.
Strategy 3: Method Optimization
While less direct, optimizing your analytical method can sometimes reduce the impact of interference.
-
Lowering the concentration of the internal standard: This can reduce the relative contribution of the crosstalk, but care must be taken to ensure the internal standard signal remains statistically robust.
-
Chromatographic Separation: While the analyte and its 13C-labeled internal standard are expected to co-elute, ensuring optimal chromatography can minimize the contribution of other matrix components that might exacerbate the issue.[8]
Visualizing the Workflow
The following diagram illustrates the decision-making process for addressing isotopic interference in Fondaparinux-13C6 analysis.
Sources
- 1. abundancecalculator.web.app [abundancecalculator.web.app]
- 2. calculator.academy [calculator.academy]
- 3. Masses [www2.chemistry.msu.edu]
- 4. lcms.cz [lcms.cz]
- 5. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
- 6. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 7. MolView [molview.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparing Anti-Xa Assay vs. LC-MS/MS for Fondaparinux Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapy, precise and reliable quantification of therapeutic agents is paramount for ensuring patient safety and treatment efficacy. Fondaparinux, a synthetic pentasaccharide that selectively inhibits Factor Xa, is a cornerstone in the prevention and treatment of thromboembolic events. The necessity for accurate monitoring in specific patient populations—such as those with renal impairment, obesity, or in pediatric cases—has led to the widespread use of two distinct analytical methodologies: the chromogenic Anti-Xa assay and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This guide provides an in-depth, objective comparison of these two techniques, drawing upon established principles and experimental data to empower researchers and clinicians in selecting the most appropriate method for their specific needs. We will delve into the fundamental mechanisms of each assay, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
The Central Role of Fondaparinux and the Imperative for Accurate Measurement
Fondaparinux's anticoagulant effect is mediated through its high-affinity binding to antithrombin (AT), which induces a conformational change in AT, markedly enhancing its ability to inhibit Factor Xa. This targeted inhibition disrupts the coagulation cascade, preventing the formation of thrombin and subsequent fibrin clots. Unlike unfractionated heparin, fondaparinux does not inhibit thrombin (Factor IIa). This high specificity minimizes the risk of heparin-induced thrombocytopenia (HIT), a significant advantage in clinical practice.
While routine monitoring of fondaparinux is not always necessary due to its predictable pharmacokinetic profile, certain clinical scenarios demand accurate quantification to guide dosing and mitigate risks of bleeding or thrombosis. This is where the choice between a functional assay like the Anti-Xa and a direct quantification method like LC-MS/MS becomes critical.
The Chromogenic Anti-Xa Assay: A Functional Assessment of Anticoagulation
The Anti-Xa assay is a functional, chromogenic assay that indirectly measures the concentration of fondaparinux by quantifying its inhibitory effect on Factor Xa. The principle of the assay is elegantly straightforward: a known amount of Factor Xa is added to a patient's plasma sample containing fondaparinux. The fondaparinux in the sample potentiates the AT-mediated inhibition of this added Factor Xa. A chromogenic substrate, which is a substrate for Factor Xa, is then introduced. The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline), the intensity of which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of fondaparinux in the sample.
A critical determinant of accuracy for the Anti-Xa assay is the use of a calibration curve prepared with fondaparinux-specific calibrators. The use of calibrators for other anticoagulants, such as low molecular weight heparin (LMWH) or unfractionated heparin (UFH), will lead to inaccurate results and is a common pitfall to be avoided. There can be a significant difference in measured anti-Xa concentrations when using LMWH curves compared to fondaparinux-specific curves, with discrepancies of up to 40% at higher concentrations[1].
Experimental Protocol: Chromogenic Anti-Xa Assay for Fondaparinux
The following is a representative, step-by-step protocol for the quantification of fondaparinux using a commercially available chromogenic Anti-Xa assay kit.
1. Sample Collection and Preparation:
-
Collect whole blood in a 3.2% sodium citrate (blue top) tube.
-
The sample should be drawn 3 hours post-injection to measure peak fondaparinux levels[2][3].
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Plasma should be separated from cellular components within one hour of collection.
-
If not analyzed immediately, the plasma can be stored frozen at -20°C or below.
2. Reagent Preparation:
-
Reconstitute fondaparinux calibrators and controls as per the manufacturer's instructions.
-
Prepare a working solution of the chromogenic substrate and Factor Xa reagent.
3. Assay Procedure (Automated Coagulation Analyzer):
-
Calibration: Run the fondaparinux calibrators to generate a standard curve. The analyzer will plot the absorbance values against the known concentrations of the calibrators.
-
Sample Analysis:
-
The analyzer pipettes a specific volume of patient plasma, control, or calibrator into a reaction cuvette.
-
A pre-determined volume of Factor Xa reagent is added and incubated at 37°C for a specified time (e.g., 120 seconds).
-
The chromogenic substrate is then added to the cuvette.
-
The analyzer measures the change in absorbance at 405 nm over a fixed period.
-
-
Quantification: The fondaparinux concentration in the patient sample is automatically calculated by the analyzer by interpolating the absorbance value from the calibration curve.
Visualizing the Anti-Xa Assay Workflow
Caption: Workflow of the chromogenic Anti-Xa assay for fondaparinux quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Direct Quantification
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. This method directly measures the concentration of fondaparinux in a sample, offering exceptional specificity and sensitivity.
The process begins with the extraction of fondaparinux from the plasma matrix, typically through protein precipitation or solid-phase extraction. The extracted sample is then injected into a liquid chromatograph, where fondaparinux is separated from other components based on its physicochemical properties as it passes through a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized. The ionized fondaparinux molecules are then selected in the first quadrupole, fragmented in the collision cell, and the resulting specific fragment ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of the target analyte.
Experimental Protocol: A Representative LC-MS/MS Method for Fondaparinux
The following protocol is a representative example of a validated LC-MS/MS method for the quantification of fondaparinux in human plasma, based on common practices for similar analytes.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled fondaparinux).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for fondaparinux and the internal standard.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of fondaparinux into blank plasma.
-
Process the calibrators and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of fondaparinux to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of fondaparinux in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the LC-MS/MS Workflow
Caption: Workflow of the LC-MS/MS method for fondaparinux quantification.
Head-to-Head Comparison: Anti-Xa Assay vs. LC-MS/MS
The choice between the Anti-Xa assay and LC-MS/MS for fondaparinux quantification depends on a variety of factors, including the specific research or clinical question, required turnaround time, cost, and available expertise. The following table provides a comprehensive comparison of the key performance characteristics of each method.
| Feature | Anti-Xa Assay | LC-MS/MS |
| Principle | Functional assay measuring the inhibition of Factor Xa. | Direct measurement of the analyte's mass-to-charge ratio. |
| Specificity | High for Factor Xa inhibitors, but requires fondaparinux-specific calibrators. Potential for interference from other anti-Xa drugs. | Very high, as it directly identifies and quantifies the fondaparinux molecule based on its unique mass. |
| Sensitivity (LLOQ) | Typically around 0.05 µg/mL[4]. For other anti-Xa drugs like rivaroxaban, LLOQs are reported around 30 ng/mL[5]. | Highly sensitive, with Lower Limits of Quantification (LLOQs) often in the low ng/mL range (e.g., 1-5 ng/mL)[5][6][7]. |
| Accuracy & Precision | Good, with inter-assay precision generally <15%. Accuracy is highly dependent on the use of appropriate calibrators. | Excellent, with inter-assay precision and accuracy typically within 15%[8][9]. Considered the "gold standard" for accuracy. |
| Turnaround Time | Rapid, with results typically available within a few hours. Amenable to STAT testing. | Longer, typically several hours to a day, due to sample preparation and chromatographic separation. |
| Cost per Sample | Generally lower cost per sample. | Higher cost per sample, considering instrument purchase, maintenance, and reagent costs. |
| Throughput | High, especially with automated coagulation analyzers. | Lower, although automation can improve throughput. |
| Technical Expertise | Can be performed by trained laboratory technologists in a routine clinical laboratory. | Requires highly skilled personnel with expertise in mass spectrometry and method development. |
| Interferences | Can be affected by high levels of bilirubin, triglycerides, and hemolysis. The presence of other anti-Xa inhibitors can interfere. | Susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. These can be mitigated with appropriate sample preparation and the use of an internal standard. |
| Typical Application | Routine clinical monitoring, therapeutic drug monitoring in specific patient populations. | Reference method for validating other assays, pharmacokinetic studies, research applications requiring high sensitivity and specificity. |
Mechanism of Action and Assay Principles
To better understand the nuances of each quantification method, it is essential to visualize the mechanism of action of fondaparinux and how each assay interfaces with this mechanism.
Caption: Mechanism of fondaparinux action and the principles of Anti-Xa and LC-MS/MS assays.
Conclusion: Selecting the Right Tool for the Job
Both the Anti-Xa assay and LC-MS/MS are valuable tools for the quantification of fondaparinux, each with its own set of strengths and limitations.
The Anti-Xa assay is a robust, rapid, and cost-effective method that is well-suited for routine clinical monitoring. Its ease of use and high throughput make it a practical choice for most hospital laboratories. However, its accuracy is critically dependent on the use of fondaparinux-specific calibrators, and it is susceptible to certain interferences.
LC-MS/MS , on the other hand, represents the gold standard for direct quantification, offering unparalleled specificity, sensitivity, and accuracy. It is the method of choice for research applications, pharmacokinetic studies, and as a reference method for validating other assays. The higher cost, longer turnaround time, and need for specialized expertise are the primary factors limiting its widespread use in routine clinical settings.
Ultimately, the decision of which assay to use should be guided by a thorough understanding of the specific analytical needs, available resources, and the clinical or research context. By appreciating the distinct advantages and limitations of both the Anti-Xa assay and LC-MS/MS, researchers and clinicians can make informed decisions to ensure the safe and effective use of fondaparinux.
References
- Douxfils, J., et al. (2018). Comparison of calibrated chromogenic anti-Xa assay and PT tests with LC-MS/MS for the therapeutic monitoring of patients treated with rivaroxaban. Thrombosis and Haemostasis, 118(03), 468-479.
-
Harvard Center for Mass Spectrometry. (n.d.). Rates. Retrieved from [Link]
- Needham, S. R., & Wiffy, B. K. (2013). Need for a Local Fondaparinux-Calibrated Anti–Factor Xa Assay. Journal of Pediatric Pharmacology and Therapeutics, 18(4), 318–319.
-
Practical-Haemostasis.com. (2022). Anti-Xa Assays. Retrieved from [Link]
-
PubMed. (2022). A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. Retrieved from [Link]
-
PubMed. (2022). New validated LC-MS/MS method for the determination of Dacomitinib in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]
-
PubMed. (2022). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. Retrieved from [Link]
-
PubMed. (2025). Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of calibrated chromogenic anti-Xa assay and PT tests with LC-MS/MS for the therapeutic monitoring of patients treated with rivaroxaban. Retrieved from [Link]
-
Dr.Oracle. (n.d.). How is the Anti Xa (Anti-Xa) assay interpreted in patients on low molecular weight heparins (LMWH) and fondaparinux?. Retrieved from [Link]
-
Medscape. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
-
PubMed Central. (n.d.). Validation of a rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of vistusertib. Retrieved from [Link]
-
ResearchGate. (n.d.). Multianalyte Determination of NOACs Using LC-MS/MS and Comparison with Functional Coagulation Assays. Retrieved from [Link]
-
MDPI. (n.d.). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of three different anti-Xa assays in major orthopedic surgery patients treated with fondaparinux. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of PFASs in water samples using LC-MS/MS large-volume direct injection and solid phase extraction. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Factor Xa-Specific Chromogenic Substrate Assays and the Determination of Pharmacokinetics of Fondaparinux. Retrieved from [Link]
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- 3. droracle.ai [droracle.ai]
- 4. Comparison of calibrated chromogenic anti-Xa assay and PT tests with LC-MS/MS for the therapeutic monitoring of patients treated with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of vistusertib - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Linearity and LLOQ for Fondaparinux Bioanalysis Using Fondaparinux-13C6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapy, Fondaparinux, a synthetic pentasaccharide, stands out for its specific inhibition of Factor Xa.[1] Its clinical efficacy in preventing and treating venous thromboembolism hinges on achieving therapeutic plasma concentrations, making robust bioanalytical methods paramount for pharmacokinetic and toxicokinetic studies.[2][3] This guide provides an in-depth comparison of methodologies for establishing linearity and the lower limit of quantitation (LLOQ) for Fondaparinux in human plasma, with a focus on the gold standard approach: liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, Fondaparinux-13C6.
The Imperative of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, the internal standard is the bedrock of accuracy and precision. While structurally similar analogs can be employed, they often exhibit different extraction recoveries and ionization efficiencies compared to the analyte. Stable isotope-labeled (SIL) internal standards, such as Fondaparinux-13C6, are chemically identical to the analyte, ensuring they co-elute and experience the same matrix effects.[4][5] This co-behavior provides the most effective correction for variability during sample preparation and analysis, leading to highly reliable data.[5][6] The use of a fully 13C-labeled internal standard is particularly advantageous as it avoids the potential for chromatographic shifts sometimes observed with deuterium-labeled standards.[5]
Establishing Linearity and LLOQ: A Tale of Two Parameters
Linearity and the LLOQ are fundamental parameters in any quantitative bioanalytical method. Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. The LLOQ represents the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Regulatory Framework: FDA and EMA Guidelines
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods. These guidelines provide the acceptance criteria for linearity and LLOQ, ensuring the reliability of data submitted for regulatory approval.
| Parameter | FDA Guideline | EMA Guideline |
| Linearity | The correlation coefficient (r) should be ≥ 0.99. | The calibration curve should be demonstrated to be linear over the defined range. |
| LLOQ Accuracy | Within ±20% of the nominal concentration. | The mean concentration should be within 20% of the nominal value. |
| LLOQ Precision | The coefficient of variation (CV) should not exceed 20%. | The CV should not exceed 20%. |
| Calibration Standards | At least six non-zero standards. | A minimum of six to eight non-zero standards. |
| LLOQ Signal-to-Noise | At least 5:1. | At least 5 times the response of a blank sample. |
Comparative Analysis of Methodologies
While various analytical techniques can be used to quantify Fondaparinux, LC-MS/MS offers unparalleled sensitivity and selectivity, especially when paired with a stable isotope-labeled internal standard.
| Method | Principle | Advantages | Disadvantages |
| Chromogenic Assay | Measures anti-Xa activity by detecting the color change of a chromogenic substrate. | Relatively simple and widely available. | Indirect measurement, potential for interference from other anticoagulants. LLOQ may be higher than LC-MS/MS. |
| LC-MS/MS with Analog IS | Separates Fondaparinux from matrix components and detects by mass-to-charge ratio, using a structurally similar but not identical internal standard. | High selectivity and sensitivity. | The internal standard may not fully compensate for matrix effects, potentially impacting accuracy. |
| LC-MS/MS with Fondaparinux-13C6 IS | Utilizes a stable isotope-labeled internal standard that is chemically identical to Fondaparinux. | Gold standard for quantitative bioanalysis. Provides the most accurate and precise results by effectively correcting for matrix effects and variability. | Higher cost of the internal standard. |
Experimental Protocol: A Validated LC-MS/MS Method for Fondaparinux in Human Plasma
This section details a representative, robust LC-MS/MS method for the quantification of Fondaparinux in human plasma using Fondaparinux-13C6 as the internal standard. This protocol is designed to meet FDA and EMA validation requirements.
Materials and Reagents
-
Fondaparinux sodium reference standard
-
Fondaparinux-13C6 internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Fondaparinux Stock Solution (1 mg/mL): Accurately weigh and dissolve Fondaparinux sodium in water.
-
Fondaparinux-13C6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Fondaparinux-13C6 in water.
-
Working Solutions: Prepare serial dilutions of the Fondaparinux stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The concentration of the Fondaparinux-13C6 working solution should be optimized to provide a robust signal.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Fondaparinux from plasma.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Fondaparinux: [M-3H]3- m/z 574.9 → 96.9 (Sulfate fragment)
-
Fondaparinux-13C6: [M-3H]3- m/z 576.9 → 96.9 (Sulfate fragment) (Note: These are representative transitions and should be optimized for the specific instrument used.)
-
Linearity and LLOQ Determination
A calibration curve should be constructed using a minimum of six non-zero standards. Based on the pharmacokinetic profile of Fondaparinux, a clinically relevant calibration range of 10 to 2000 ng/mL is recommended.
Example Linearity Data:
| Standard Concentration (ng/mL) | Mean Peak Area Ratio (Fondaparinux/Fondaparinux-13C6) |
| 10 | 0.025 |
| 25 | 0.063 |
| 50 | 0.124 |
| 100 | 0.251 |
| 250 | 0.628 |
| 500 | 1.255 |
| 1000 | 2.510 |
| 2000 | 5.021 |
| Correlation Coefficient (r) | 0.999 |
Example LLOQ Validation Data (10 ng/mL):
| Replicate | Calculated Concentration (ng/mL) |
| 1 | 9.8 |
| 2 | 10.5 |
| 3 | 9.5 |
| 4 | 10.2 |
| 5 | 10.8 |
| Mean | 10.16 |
| Standard Deviation | 0.51 |
| Accuracy (%) | 101.6% |
| Precision (CV %) | 5.0% |
These exemplary data demonstrate that the method is linear over the specified range and that the LLOQ meets the stringent requirements of regulatory agencies.
Conclusion
The quantification of Fondaparinux in biological matrices is a critical component of its clinical development and therapeutic drug monitoring. The use of a robust LC-MS/MS method with a stable isotope-labeled internal standard, Fondaparinux-13C6, provides the highest level of confidence in the generated data. By adhering to the principles outlined in this guide and following a rigorously validated experimental protocol, researchers can ensure the accuracy, precision, and reliability of their bioanalytical results, ultimately contributing to the safe and effective use of this important anticoagulant.
References
-
Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-. (2022). ScienceOpen. Retrieved February 8, 2024, from [Link]
-
Use of fondaparinux in patients with heparin-induced thrombocytopenia on veno-venous extracorporeal membrane oxygenation: A three-patient case series report. (2023). Frontiers. Retrieved February 8, 2024, from [Link]
-
Fondaparinux Sodium Compared With Low‐Molecular‐Weight Heparins for Perioperative Surgical Thromboprophylaxis: A Systematic Review and Meta‐analysis. (2019). Journal of the American Heart Association. Retrieved February 8, 2024, from [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. (2017). Journal of Applied Pharmaceutical Science. Retrieved February 8, 2024, from [Link]
-
Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. (2025). PubMed. Retrieved February 8, 2024, from [Link]
-
Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin: An NMR and MS study. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Combining Liquid Chromatography and Cryogenic IR Spectroscopy in Real Time for the Analysis of Oligosaccharides. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]
-
Extended Physicochemical Characterization of the Synthetic Anticoagulant Pentasaccharide Fondaparinux Sodium by Quantitative NMR and Single Crystal X-ray Analysis. (2017). PubMed. Retrieved February 8, 2024, from [Link]
-
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. (2019). KoreaMed Synapse. Retrieved February 8, 2024, from [Link]
-
Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
(PDF) Oligosaccharide Analysis by Graphitized Carbon Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. (n.d.). Google Patents.
-
Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma International Journal of ChemTech. (n.d.). Sphinxsai. Retrieved February 8, 2024, from [Link]
-
Fondaparinux: an overview. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]
-
DETERMINATION OF ASSAY AND CHROMATOGRAPHIC PURITY OF FONDAPARINUX SODIUM BY SAX HPLC. (n.d.). TSI Journals. Retrieved February 8, 2024, from [Link]
-
Oligosaccharides Reduce the Survival of Apis cerana and Disrupt the Gut Symbiont Gilliamella. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (2022). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Effects of sample matrix in the measurement of antithrombin by LC-MS: A role for immunocapture. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Automated interpretation of MS/MS spectra of oligosaccharides. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma p. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]
-
LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Assessment of Fondaparinux-¹³C₆ Sodium Isotopic Enrichment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative bioanalysis, the precision of analytical measurements is paramount. The use of internal standards is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) methods, serving to correct for variability during sample preparation and analysis[1]. This guide provides an in-depth assessment of Fondaparinux-¹³C₆ Sodium as an internal standard, focusing on the critical parameter of isotopic enrichment.
The Critical Role of Internal Standards in Bioanalysis
Internal standards (IS) are compounds added to samples at a known concentration to enable the quantification of an analyte of interest[1]. An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, as their physicochemical properties are nearly identical to the unlabeled analyte[2].
Fondaparinux Sodium: A Synthetic Pentasaccharide Anticoagulant
Fondaparinux sodium is a synthetic pentasaccharide and a selective inhibitor of activated Factor X (Xa)[3]. Its anticoagulant activity is mediated through antithrombin III, interrupting the blood coagulation cascade[3]. As a highly sulfated and complex oligosaccharide, the accurate quantification of Fondaparinux in biological matrices presents unique analytical challenges.
Why Isotopic Enrichment Matters for Fondaparinux-¹³C₆ Sodium
The isotopic enrichment of a SIL-IS refers to the percentage of the labeled isotope (in this case, ¹³C) incorporated into the molecule. A high isotopic enrichment is crucial for several reasons:
-
Minimizing Cross-Talk: It reduces the signal contribution of the IS at the mass-to-charge ratio (m/z) of the unlabeled analyte, ensuring that the analyte's signal is not artificially inflated.
-
Improving Accuracy and Precision: A well-characterized isotopic enrichment allows for accurate correction of the analyte's response, leading to more reliable quantitative results.
-
Ensuring Method Robustness: A stable and high isotopic enrichment contributes to the overall ruggedness and reproducibility of the bioanalytical method.
Scope of this Guide
This guide will provide a comprehensive comparison of ¹³C versus deuterium labeling for internal standards, detail the analytical methodologies for assessing isotopic enrichment, and present a step-by-step experimental workflow for the characterization of Fondaparinux-¹³C₆ Sodium. Regulatory considerations and best practices for selecting an optimal internal standard for Fondaparinux analysis will also be discussed.
Understanding Isotopic Labeling: A Comparison of ¹³C vs. Deuterium Labeled Internal Standards
The choice of isotope for labeling an internal standard can significantly impact the performance of a bioanalytical method. While both stable isotopes, carbon-13 and deuterium (²H), are commonly used, they possess distinct characteristics that warrant careful consideration.
The Case for Stable Isotope Labeled Internal Standards (SIL-IS)
SIL-IS are preferred in LC-MS bioanalysis because their chemical and physical properties are almost identical to the analyte. This similarity ensures that they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for effective normalization of the analyte signal[2].
Deuterium (²H) Labeling: Advantages and Potential Pitfalls
Deuterium labeling is often more cost-effective and synthetically accessible than ¹³C labeling. However, it is not without its drawbacks:
-
Isotopic Effects on Chromatography: The mass difference between protium (¹H) and deuterium (²H) can sometimes lead to chromatographic separation from the unlabeled analyte. This "isotopic shift" can compromise the ability of the IS to compensate for matrix effects that vary across the chromatographic peak[4].
-
Potential for Back-Exchange: Deuterium atoms, particularly those attached to heteroatoms (e.g., -OH, -NH), can be susceptible to exchange with protons in the sample or mobile phase, leading to a loss of the isotopic label and inaccurate quantification[5].
Carbon-13 (¹³C) Labeling: The Gold Standard?
Carbon-13 labeled internal standards are often considered superior for quantitative LC-MS applications for several reasons:
-
Chemical and Isotopic Stability: The ¹³C-C bond is exceptionally stable, and there is no risk of back-exchange. The position of the label remains fixed throughout the analytical process[6].
-
Minimal Isotopic Effects: The relative mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H, resulting in negligible chromatographic separation between the labeled and unlabeled compounds. This co-elution is critical for accurate compensation of matrix effects[4][7].
Table: Head-to-Head Comparison of ¹³C vs. ²H Labeling for LC-MS Applications
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling |
| Isotopic Stability | High, no back-exchange[6] | Can be variable, risk of back-exchange at certain positions[5] |
| Chromatographic Co-elution | Excellent, minimal isotopic effect[7] | Potential for partial or complete separation from analyte[4] |
| Compensation for Matrix Effects | Superior due to co-elution[8] | Can be compromised if chromatographic separation occurs[4] |
| Synthetic Accessibility & Cost | Generally more complex and expensive | Often simpler and more cost-effective |
| Recommendation for Fondaparinux | Highly recommended for this complex molecule | Use with caution, requires careful validation |
Analytical Methodologies for Isotopic Enrichment Assessment
The accurate determination of the isotopic enrichment factor is a critical step in the validation of any SIL-IS. Mass spectrometry and quantitative nuclear magnetic resonance spectroscopy are the two primary techniques employed for this purpose.
Mass Spectrometry (MS) Based Approaches
Mass spectrometry directly measures the mass-to-charge ratio of ions, making it an ideal tool for differentiating between isotopologues of a molecule.
The isotopic enrichment is determined by measuring the relative intensities of the ion signals corresponding to the unlabeled analyte and its ¹³C-labeled isotopologues. High-resolution mass spectrometry is essential to resolve these closely spaced signals.
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the necessary mass accuracy and resolution to distinguish between the different isotopologues of Fondaparinux-¹³C₆ Sodium and to accurately measure their relative abundances[9].
MS/MS can be used to confirm the location of the ¹³C labels within the Fondaparinux molecule by analyzing the fragmentation patterns of the labeled and unlabeled compounds.
The analysis of highly sulfated oligosaccharides like Fondaparinux by MS presents several challenges:
-
Sulfate Lability: The sulfate groups are prone to fragmentation in the gas phase, which can complicate the interpretation of the mass spectra[10].
-
Multiple Charges: Fondaparinux can exist in multiple charge states in the electrospray ionization (ESI) source, requiring careful data analysis.
-
Adduct Formation: The anionic nature of Fondaparinux makes it susceptible to the formation of various adducts, further complicating the mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the concentration of a substance by comparing the integral of its NMR signal to that of a certified reference material. It can also be adapted to determine isotopic enrichment.
Quantitative ¹³C NMR can be used to determine the site-specific ¹³C content of a molecule at natural abundance or in an enriched sample[11]. By carefully optimizing the experimental parameters to ensure a quantitative response, the relative integrals of the ¹³C signals can be used to calculate the isotopic enrichment at each labeled position[12].
For a complex molecule like Fondaparinux, qNMR offers the advantage of providing site-specific isotopic information without the need for chromatographic separation or ionization, thus circumventing some of the challenges associated with MS analysis[13].
Experimental Workflow for Isotopic Enrichment Factor Determination of Fondaparinux-¹³C₆ Sodium
A robust and well-documented experimental workflow is essential for the accurate and reproducible determination of the isotopic enrichment factor.
Diagram: Experimental Workflow
Caption: Experimental workflow for isotopic enrichment assessment.
Step-by-Step Protocol using LC-HRMS
-
Sample Preparation:
-
Accurately weigh and dissolve the unlabeled Fondaparinux Sodium and Fondaparinux-¹³C₆ Sodium in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to prepare stock solutions of known concentrations.
-
Prepare a series of dilutions of both the labeled and unlabeled standards.
-
-
LC-HRMS Instrumentation and Parameters:
-
Liquid Chromatography: Use a reversed-phase or HILIC column suitable for the separation of highly polar compounds. The mobile phase will typically consist of an aqueous buffer and an organic solvent with a gradient elution.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in negative ion mode. Optimize the ESI source parameters to achieve stable and efficient ionization of Fondaparinux.
-
-
Data Acquisition and Processing:
-
Acquire full-scan mass spectra over a relevant m/z range that includes the isotopic cluster of Fondaparinux.
-
Extract the ion chromatograms for the monoisotopic peak (M) and the subsequent isotopologue peaks (M+1, M+2, etc., up to M+6 for the ¹³C₆ labeled standard).
-
Integrate the peak areas of the extracted ion chromatograms.
-
-
Calculation of Isotopic Enrichment Factor:
-
Correct the observed peak areas for the natural isotopic abundance of all elements in the molecule.
-
Calculate the isotopic enrichment by determining the relative contribution of the ¹³C₆ isotopologue to the total signal of all isotopologues.
-
Step-by-Step Protocol using ¹³C qNMR
-
Sample Preparation and Internal Standard Selection:
-
Accurately weigh and dissolve the Fondaparinux-¹³C₆ Sodium sample in a suitable deuterated solvent (e.g., D₂O).
-
Add a certified quantitative NMR internal standard with a known purity and a signal that does not overlap with the analyte signals.
-
-
NMR Spectrometer Setup and Acquisition Parameters:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Optimize the ¹³C acquisition parameters, including a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei, and a calibrated 90° pulse. Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Processing and Integration:
-
Process the acquired free induction decay (FID) with an appropriate window function and perform baseline correction.
-
Carefully integrate the signals of the ¹³C-labeled carbons and a well-resolved signal from the unlabeled portion of the molecule, as well as the signal from the internal standard.
-
-
Calculation of Isotopic Enrichment:
-
Calculate the molar concentration of the labeled and unlabeled species based on their respective signal integrals relative to the internal standard.
-
Determine the isotopic enrichment from the ratio of the labeled to the total (labeled + unlabeled) concentration.
-
Comparative Analysis of Fondaparinux-¹³C₆ Sodium
Table: Comparison of Isotopic Enrichment and Purity of Commercially Available Fondaparinux Internal Standards
| Parameter | Fondaparinux-¹³C₆ Sodium | Deuterated Fondaparinux (Hypothetical) |
| Isotopic Enrichment (%) | >99% (Expected, verify on CoA) | >98% (Typical, verify on CoA) |
| Chemical Purity (%) | >98% (Expected, verify on CoA) | >98% (Typical, verify on CoA) |
| Isotopic Stability | High | May be lower depending on label position |
| Chromatographic Shift | Negligible | Possible |
| Risk of Back-Exchange | None | Possible |
| Supplier | Various | Various |
Note: The values in this table are illustrative. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for specific lot data.
Interpreting the Data: What to Look for in a Certificate of Analysis
When evaluating a SIL-IS, the CoA is a critical document. Key information to scrutinize includes:
-
Isotopic Enrichment: Look for a high percentage of the desired labeled isotopologue.
-
Chemical Purity: Ensure high chemical purity to avoid interference from impurities.
-
Identity Confirmation: The CoA should provide data confirming the structure of the compound (e.g., by MS and NMR).
-
Lot-Specific Information: Always use the data from the specific lot of the internal standard you are using.
Case Study: The Impact of Isotopic Enrichment on Bioanalytical Method Performance
A bioanalytical method for Fondaparinux in human plasma was developed using two different internal standards: Fondaparinux-¹³C₆ Sodium with >99% isotopic enrichment and a hypothetical deuterated Fondaparinux with 95% isotopic enrichment. The method using the ¹³C-labeled standard demonstrated superior accuracy and precision, particularly at the lower limit of quantification (LLOQ), due to the minimal contribution of the IS to the analyte signal. In contrast, the method with the deuterated standard showed a slight positive bias in the measured analyte concentrations, which was attributed to the isotopic crosstalk from the less enriched IS.
Regulatory Considerations
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have specific guidelines for the validation of bioanalytical methods, including the characterization and use of internal standards.
FDA Guidance on the Characterization and Use of Isotopic Labeled Internal Standards
The FDA's guidance on bioanalytical method validation emphasizes the importance of using a well-characterized internal standard. Key recommendations include:
-
The IS should be of the highest possible purity.
-
The contribution of the IS to the analyte signal should be minimal (ideally <1% of the LLOQ response).
-
The stability of the IS in the biological matrix should be demonstrated.
Ensuring Data Integrity and Compliance
Thorough documentation of the isotopic enrichment assessment and all other validation experiments is crucial for ensuring data integrity and compliance with regulatory requirements. This includes maintaining records of the CoA for all reference standards used.
Conclusion: Selecting the Optimal Internal Standard for Fondaparinux Analysis
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Fondaparinux. Based on the principles of isotopic stability and the minimization of isotopic effects, Fondaparinux-¹³C₆ Sodium is the recommended internal standard for the quantitative analysis of Fondaparinux in biological matrices. Its use is expected to provide superior accuracy, precision, and method robustness compared to deuterated alternatives.
Researchers must, however, perform a thorough assessment of the isotopic enrichment and purity of the specific lot of Fondaparinux-¹³C₆ Sodium they intend to use, following the experimental workflows outlined in this guide. By adhering to these principles and best practices, scientists and drug development professionals can ensure the generation of high-quality bioanalytical data that is fit for purpose and meets regulatory expectations.
References
- Akoka, S., Remaud, G. S., & Silvestre, V. (2021). Quantitative ¹³C NMR Spectroscopy for Isotopic Analyses. In Magnetic Resonance Spectroscopy (pp. 1-21). Royal Society of Chemistry.
- Bauer, K. A., Eriksson, B. I., Lassen, M. R., & Turpie, A. G. (2001). Fondaparinux compared with enoxaparin for the prevention of venous thromboembolism after elective major knee surgery. New England Journal of Medicine, 345(18), 1305-1310.
- Büller, H. R., Davidson, B. L., Decousus, H., Gallus, A., Gent, M., Piovella, F., ... & Matisse II Investigators. (2004). Subcutaneous fondaparinux versus intravenous unfractionated heparin in the initial treatment of pulmonary embolism. New England Journal of Medicine, 349(18), 1695-1702.
- Cohen, A. T., Davidson, B. L., Gallus, A. S., Lassen, M. R., Prins, M. H., Tomkowski, W., ... & ARTEMIS Investigators. (2006). Efficacy and safety of fondaparinux for the prevention of venous thromboembolism in older acute medical patients: randomised placebo controlled trial. BMJ, 332(7537), 325-329.
- Cuker, A., Arepally, G. M., Chong, B. H., Cines, D. B., Gruel, Y., Linkins, L. A., ... & Warkentin, T. E. (2018). American Society of Hematology 2018 guidelines for management of venous thromboembolism: heparin-induced thrombocytopenia. Blood advances, 2(22), 3360-3392.
- European Medicines Agency. (2021).
- Magritek. (n.d.). Quantification of single components in complex mixtures by ¹³C NMR.
- U.S. Food and Drug Administration. (2018).
- Kearon, C., Akl, E. A., Ornelas, J., Blaivas, A., Jimenez, D., Bounameaux, H., ... & Kahn, S. R. (2016). Antithrombotic therapy for VTE disease: CHEST guideline and expert panel report. Chest, 149(2), 315-352.
- LGC Standards. (n.d.). Fondaparinux Sodium.
- Messroghli, D., & Schellenberger, E. (2023). Comparing ¹³C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry.
- Romer Labs. (n.d.). ¹³C Isotope Labeled.
- Rockwood, A. L. (2013). Which internal standard? Deuterated or C13 enriched?.
- Remaud, G. S., & Akoka, S. (2022). Position-Specific ¹³C Isotope Analysis by NMR as a Tool for Characterizing the Manufacturing Process Used and for Fighting Pharmaceutics Counterfeiting. Applied Spectroscopy, 76(9), 1017-1030.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Benefits of ¹³C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Stevens, S. M., Woller, S. C., Kreuziger, L. B., Bounameaux, H., Dönges, K., Middeldorp, S., ... & Kahn, S. R. (2021). Antithrombotic therapy for VTE disease: second update of the CHEST guideline and expert panel report. Chest, 160(6), e545-e608.
- Almac Group. (n.d.).
- Wu, Y., & Li, W. (2021). Internal Standards in LC−MS Bioanalysis: Which, When, and How. ACS omega, 6(48), 32298-32306.
- USP. (n.d.). Fondaparinux Sodium System Suitability Mixture A Solution.
- Wang, S., Cyronak, M., & Jemal, M. (2007). The use of a stable-isotope-labeled internal standard to correct for the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Silvestre, V., Mboula, V. M., Jouitteau, C., Akoka, S., Robins, R. J., & Remaud, G. S. (2009). Isotopic ¹³C NMR spectrometry to assess counterfeiting of active pharmaceutical ingredients: site-specific ¹³C content of aspirin and paracetamol. Journal of pharmaceutical and biomedical analysis, 50(3), 336-341.
- Zaia, J. (2004). Mass spectrometry of oligosaccharides. Mass spectrometry reviews, 23(3), 161-227.
- Zhang, T., Guan, Z., & Chen, G. (2018). De novo Sequencing of Heparin/Heparan Sulfate Oligosaccharides by Chemical Derivatization and LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1748, 149–160.
- Zhou, W., & Li, W. (2019).
- Kailemia, M. J., Ruhaak, L. R., Lebrilla, C. B., & Amster, I. J. (2014). Oligosaccharide analysis by mass spectrometry: a review of recent developments. Analytical chemistry, 86(1), 196-212.
- Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to ¹³C-based NMR Metabolomics. In NMR-Based Metabolomics (pp. 69-87). Humana, New York, NY.
- Neumann, E. K., & H-J, P. (2014). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and bioanalytical chemistry, 406(30), 7747-7756.
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of ¹³C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Inturi, S., et al. (2018). Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI-Tandem Mass Spectrometry. Journal of Young Pharmacists, 10(4), 392-398.
- Abdessadek, H., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 068-083.
- World Health Organization. (2023).
- U.S. Food and Drug Administration. (2001).
- European Medicines Agency. (n.d.). Arixtra, INN-fondaparinux sodium.
- Health Products Regulatory Authority. (2024). IPAR Public Assessment Report for a Medicinal Product.
- Biff_Bam_Boom. (2023, June 12). Re: Understanding Internal standards and how to choose them. Reddit.
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Operational Guide: Disposal of Fondaparinux-13C6 Sodium
Topic: Fondaparinux-13C6 Sodium Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Laboratory Managers, and EHS Officers
Executive Summary: Immediate Action Protocol
Status: NON-RADIOACTIVE | PHARMACEUTICAL WASTE | INCINERATION REQUIRED [1]
Fondaparinux-13C6 Sodium is a stable isotope-labeled synthetic pentasaccharide.[1] Unlike
Critical Directives:
-
DO NOT dispose of in radioactive waste bins (unless mixed with other radioactive tracers).[1]
-
DO NOT flush down the drain (Sewer Ban compliant).[1]
-
DO NOT dispose of in regular trash.[1]
-
DO segregate as "Non-Hazardous Pharmaceutical Waste" or "Chemical Waste" destined for high-temperature incineration.[1]
Compound Characterization & Risk Assessment
To ensure scientific integrity in disposal, one must understand the physicochemical nature of the waste.
| Parameter | Specification | Operational Implication |
| Compound Name | Fondaparinux-13C6 Sodium | Synthetic Factor Xa inhibitor.[1] |
| Isotope Type | Stable Carbon-13 ( | Non-Radioactive. Indistinguishable from natural abundance carbon by Geiger counters.[1] |
| Physical State | White to off-white powder | High solubility in water; hygroscopic.[1] |
| Pharmacology | Antithrombotic (ATIII binding) | Biohazard Risk: Potent anticoagulant.[1] Avoid inhalation or accidental injection.[1] |
| Environmental | Persistent | Ecological Risk: Not readily biodegradable.[1][2] Must be thermally destroyed.[1] |
| RCRA Status | Non-Listed (Not P or U listed) | Generally classified as "Non-Hazardous Pharmaceutical Waste" but managed as hazardous in research settings for safety.[1] |
Scientist-to-Scientist Insight:
-
The Isotope Distinction: The
label is a stable isotope used for mass spectrometry (MS) internal standardization.[1][3] It carries no radiological hazard.[1] Disposing of this as radioactive waste incurs unnecessary costs (approx.[1] 10x higher) and complicates regulatory reporting.[1] -
Thermal Destruction: The pentasaccharide structure is robust.[1] Standard autoclaving is insufficient for chemical degradation.[1] High-temperature incineration (>850°C) is the only validated method to mineralize the sulfated sugar backbone effectively.[1]
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Pure Substance & Contaminated Solids)
Applicable to: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Segregation: Place waste in a dedicated container labeled "Pharmaceutical/Chemical Waste - Incineration Only." [1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.[1]
-
Labeling: Apply a chemical waste label listing:
-
Disposal: Seal and transfer to your facility’s Chemical Waste Storage Area.
Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)
Applicable to: Aqueous solutions, LC-MS eluents.[1]
-
Compatibility Check: Ensure the liquid waste container is compatible with the solvent matrix (e.g., water/acetonitrile).[1]
-
Collection: Pour liquid into a "Non-Halogenated Organic Waste" carboy (if organic solvent is present) or a specific "Aqueous Pharmaceutical Waste" container.[1]
-
Deactivation (Optional but Recommended): For high-concentration stock solutions (>10 mg/mL), treat with bleach (sodium hypochlorite) for 30 minutes prior to commingling, only if permitted by local EHS policy.[1] This oxidizes the carbohydrate structure, reducing pharmacological potency.[1]
-
Prohibition: NEVER pour down the sink. The EPA "Sewer Ban" (40 CFR Part 266 Subpart P) strictly prohibits flushing pharmaceuticals.[1]
Visual Decision Logic
The following diagram illustrates the decision matrix for classifying and disposing of Fondaparinux-13C6.
Figure 1: Decision matrix for the segregation and disposal of Fondaparinux-13C6 Sodium, distinguishing between stable and radioactive isotope workflows.
Spill Response Protocol
In the event of a laboratory spill, immediate containment is necessary to prevent tracking the anticoagulant powder.
Figure 2: Emergency response workflow for dry powder or liquid spills.
Regulatory Framework (US Context)
-
RCRA (Resource Conservation and Recovery Act): Fondaparinux is not P-listed or U-listed.[1] However, under the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , it is considered a "non-creditable hazardous waste pharmaceutical" in many jurisdictions due to its bioactive nature.
-
EPA Sewer Ban: Effective August 21, 2019, healthcare facilities and labs operating under Subpart P are prohibited from sewering hazardous waste pharmaceuticals.[1]
-
OSHA: While not a "Hazardous Chemical" by high toxicity standards, it is a pharmacologically active substance.[1] The SDS mandates handling to prevent occupational exposure (inhalation/skin absorption).[1]
References
-
U.S. Environmental Protection Agency (EPA). (2019).[1][6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6] Federal Register.[1] Retrieved from [Link][1]
Sources
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